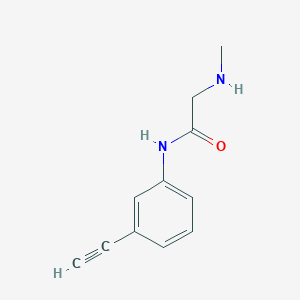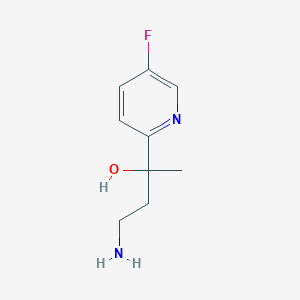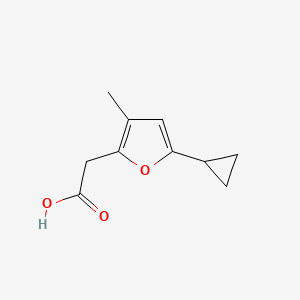
2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by a furan ring substituted with a cyclopropyl and a methyl group, and an acetic acid moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cross-ketonization of methyl 2-furoate with carboxylic acids . This reaction typically requires a catalyst, such as ZrO2, and is conducted under continuous-flow, gas-phase conditions at elevated temperatures (around 350°C). The optimization of the molar ratio between reactants is crucial to achieve high selectivity and conversion rates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of catalytic cross-ketonization and other related synthetic techniques can be scaled up for industrial applications. The use of efficient catalysts and continuous-flow reactors can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: Reduction reactions can target the cyclopropyl or methyl groups, leading to the formation of different reduced products.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the cyclopropyl group can produce cyclopropylmethanol derivatives.
Aplicaciones Científicas De Investigación
2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and acetic acid moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes through its functional groups .
Comparación Con Compuestos Similares
2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid can be compared with other similar compounds, such as:
2-Acetyl furan: A compound with a similar furan ring structure but different substituents.
Furan-2,5-dicarboxylic acid: Another furan derivative with carboxylic acid groups.
Cyclopropyl acetic acid: A compound with a cyclopropyl group and an acetic acid moiety but lacking the furan ring.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(5-cyclopropyl-3-methylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(7-2-3-7)13-8(6)5-10(11)12/h4,7H,2-3,5H2,1H3,(H,11,12) |
Clave InChI |
OBHUOPQSVHUSJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)C2CC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


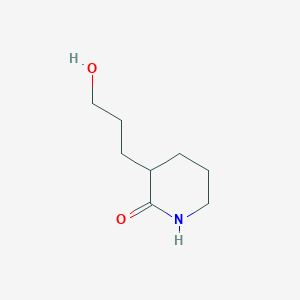

![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
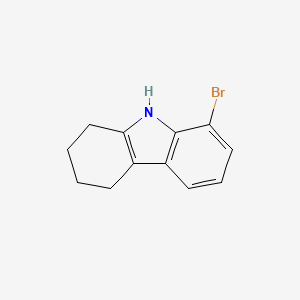
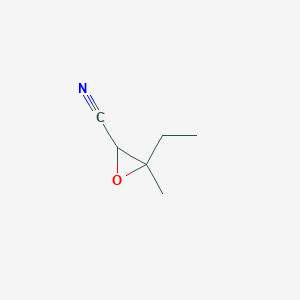
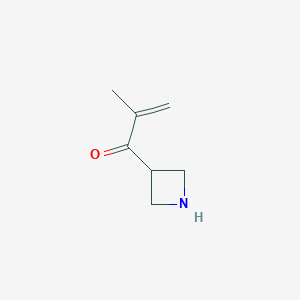

![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)
![5-methyl-1-[2-(propane-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182502.png)
![6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)
